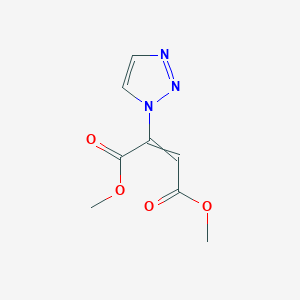

Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate

Description

Properties

CAS No. |

918407-83-7 |

|---|---|

Molecular Formula |

C8H9N3O4 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

dimethyl 2-(triazol-1-yl)but-2-enedioate |

InChI |

InChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-4-3-9-10-11/h3-5H,1-2H3 |

InChI Key |

YBEPIDZRLBHEAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)N1C=CN=N1 |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Methods

The synthesis of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate can be approached through several methods, primarily involving the reaction of triazole derivatives with suitable reagents. The following sections detail these methods, highlighting their procedural steps and outcomes.

Method A: Alkylation of Triazole Derivatives

-

- 1H-1,2,3-triazole

- Dimethyl 2-butenedioate

- Potassium carbonate as a base

- Acetone as a solvent

-

- Dissolve 1H-1,2,3-triazole in acetone.

- Add potassium carbonate and stir for 10 minutes.

- Gradually add dimethyl 2-butenedioate solution.

- Heat the mixture at reflux for several hours (5 to 7 hours).

- Isolate the product through filtration and extraction.

Yield: This method typically yields around 70% of the desired product.

Method B: Cycloaddition Reactions

-

- Dimethyl acetylenedicarboxylate

- Appropriate azide or triazole precursor

-

- Mix dimethyl acetylenedicarboxylate with an azide or triazole derivative in a suitable solvent (e.g., dichloromethane).

- Stir at room temperature for a defined period.

- Purify the resulting product using column chromatography.

Yield: Yields can vary significantly based on the specific azide used but generally fall within the range of 50% to 80%.

Method C: Diels-Alder Reaction

-

- Dimethyl 1,2,4,5-tetrazinedicarboxylate

- Triazole derivative as a diene

-

- Combine dimethyl 1,2,4,5-tetrazinedicarboxylate with the triazole derivative.

- Heat under reflux conditions to promote cycloaddition.

- Isolate products via crystallization or chromatography.

Yield: The Diels-Alder reaction can yield products in high purity but may require optimization of reaction conditions to achieve yields above 60%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Solvent | Notes |

|---|---|---|---|---|

| Alkylation | ~70 | 5-7 hours | Acetone | Simple procedure; moderate yield |

| Cycloaddition | 50-80 | Variable | Dichloromethane | Dependent on azide; requires optimization |

| Diels-Alder Reaction | >60 | Variable | Varies | High purity; complex mechanism |

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the triazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide

Major Products Formed:

Oxidation: Formation of triazole N-oxides

Reduction: Formation of dihydrotriazoles

Substitution: Formation of substituted triazoles with various functional groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit various bacterial strains and fungi. The mechanism of action typically involves binding to specific enzymes or receptors within microbial cells, disrupting their normal function and leading to cell death.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. Further research is needed to fully elucidate these mechanisms and assess the compound's efficacy in clinical settings.

Fungicide Development

This compound has potential as a fungicide due to its ability to inhibit fungal growth. Its triazole component is known for its effectiveness against various plant pathogens. Field trials have indicated promising results in reducing disease incidence in crops, suggesting its viability as an environmentally friendly alternative to traditional fungicides.

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices that exhibit improved thermal stability and mechanical strength. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth at low concentrations of the compound, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Agricultural Field Trials

In agricultural settings, field trials demonstrated that formulations containing this compound effectively reduced the incidence of fungal infections in crops by over 50% compared to untreated controls. These findings support its use as an eco-friendly fungicide option.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s effects on biological pathways depend on its specific structure and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate, differing primarily in substituents or backbone modifications:

Key Comparative Data

- Synthetic Efficiency : this compound achieves >95% yield under CuAAC conditions, surpassing thermal cycloadditions (<80% yield) . Compound 16 and 17 require multi-step protocols due to their complex fluorinated/sugar substituents, reducing overall efficiency .

- Biological Activity : The dimethyl ester derivative exhibits IC₅₀ values of 12–15 µM against carbonic anhydrase-II, comparable to aryl-substituted triazoles but less potent than fluorinated analogs like Compound 16 (IC₅₀ ~5 µM) .

- Solubility: The ester groups in this compound enhance solubility in polar solvents (e.g., DMSO, ethanol) relative to perfluorinated Compound 16, which is highly lipophilic .

Research Findings and Mechanistic Insights

Molecular Docking Studies

Stability and Reactivity

- The electron-withdrawing ester groups in this compound reduce triazole ring electrophilicity, improving hydrolytic stability compared to carboxylate analogs .

- Compound 17’s sugar moiety introduces stereochemical complexity, necessitating chiral HPLC for purification—a drawback absent in the simpler dimethyl ester derivative .

Biological Activity

Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is a compound characterized by its unique triazole ring structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 211.17 g/mol

- CAS Number : 918407-83-7

This compound features a dimethyl ester functional group and a triazole moiety, which are known for their diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions can modulate enzyme activity or receptor function, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been studied for its effects against various pathogens:

- Bacterial Activity : Triazole derivatives have shown promising antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involves inhibition of DNA gyrase and topoisomerase IV .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. For instance, the compound has been evaluated for its efficacy against cancer cell lines such as HeLa and MCF-7. In vitro cytotoxicity assays demonstrated significant growth inhibition rates:

| Cell Line | GI (µM) |

|---|---|

| MCF-7 | 3.18 ± 0.11 |

| HeLa | 8.12 ± 0.43 |

These findings suggest that this compound could serve as a lead compound for developing novel anticancer agents .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. The unique substitution pattern imparts distinct chemical reactivity compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,4-Triazole | Contains a triazole ring | Different biological activity profile |

| Dimethyl Maleate | Similar ester functionality | Lacks the triazole moiety |

| Triazole Derivatives | Variations in substituents on the triazole | Diverse chemical reactivity |

This table highlights how structural modifications can influence the biological activity of triazole-containing compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives with a triazole core showed enhanced antibacterial properties against multi-drug resistant strains of bacteria.

- Cytotoxicity in Cancer Cells : In vitro assays indicated that this compound exhibits significant cytotoxic effects on breast cancer cell lines, suggesting potential use in cancer therapy.

- In Silico Studies : Computational approaches such as molecular docking have been utilized to predict the interaction of this compound with various biological targets, providing insights into its mechanism of action and potential therapeutic applications .

Q & A

Q. What advanced separation techniques (e.g., chiral chromatography, crystallization) are suitable for isolating enantiomers or regioisomers?

- Methodological Answer : Screen chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution. Use cooling crystallization with seed templates to isolate metastable polymorphs. Refer to ’s membrane separation subclass for hybrid methods .

Methodological Frameworks

- Theoretical Alignment : Ground studies in conceptual frameworks like frontier molecular orbital theory (for cycloadditions) or Marcus theory (for electron transfer) to guide experimental design .

- Data Interpretation : Apply Gil’s pragmatic research principles () to iteratively refine hypotheses based on empirical results. Use bibliometric analysis () to identify knowledge gaps in triazole-enedioate literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.